![molecular formula C15H12FN5O2 B11272205 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11272205.png)
2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the [3+2] cycloaddition reaction of azides with nitriles
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave-assisted synthesis and flow chemistry techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
Synthesis of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
The synthesis of this compound typically involves the Suzuki-Miyaura coupling method. This reaction combines 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxyphenyl boronic acid in the presence of a palladium catalyst and sodium carbonate, using dimethyl ether and water as solvents. The resulting compound is characterized through techniques such as NMR, LC-MS, and X-ray diffraction to confirm its molecular structure and crystallization properties.
Medicinal Chemistry
Biological Activity : The compound has been investigated for its potential as a GPR35 agonist, a receptor implicated in various physiological processes. Studies indicate that it exhibits significant agonistic activity, with an effective concentration (EC50) of approximately 0.041μM.
Antibacterial Properties : In comparative studies against established antibiotics, this compound demonstrated superior antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showing lower minimum inhibitory concentration (MIC) values compared to standard treatments.
Chemical Research
Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate the development of derivatives with tailored properties for specific applications.
Material Science
Development of New Materials : The compound can be utilized in the formulation of new materials, including specialized polymers and coatings. Its chemical properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.
Case Study 1: Antibacterial Efficacy
Recent research assessed the antibacterial efficacy of various benzamide derivatives, including this compound. Results indicated that it exhibited superior antibacterial activity against resistant strains like MRSA, highlighting its potential as an alternative treatment option.
Case Study 2: Agonistic Activity on GPR35
Another study focused on evaluating the agonistic properties on GPR35 receptors using dynamic mass redistribution assays. Findings showed that compounds with specific substitutions (like the fluoro and methoxy groups in this compound) demonstrated enhanced receptor activation compared to counterparts without these modifications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: These compounds share a similar tetrazole ring structure and have been studied for their antibacterial properties.
Imidazole-containing compounds: These compounds also feature a five-membered ring with nitrogen atoms and have a wide range of biological activities.
Uniqueness
2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the fluoro and methoxy substituents on the benzene ring, which can enhance its chemical stability and biological activity. Additionally, the combination of the tetrazole ring and benzamide moiety provides a versatile scaffold for further chemical modifications and optimization.
Biological Activity
The compound 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (C21H15FN4O2) is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, incorporating data tables, case studies, and detailed research findings.
Synthesis and Characterization
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling method. The reaction involves the coupling of 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxyphenyl boronic acid in the presence of a palladium catalyst, sodium carbonate, and a solvent mixture of dimethyl ether and water. The final product is characterized using techniques such as NMR , LC-MS , and X-ray diffraction , confirming its molecular structure and crystallization properties .
Pharmacological Properties
The biological activity of this compound has been explored in various studies, focusing on its potential as a GPR35 agonist . GPR35 is a G protein-coupled receptor implicated in various physiological processes. Research indicates that derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide exhibit significant agonistic activity against GPR35, with the compound showing an effective concentration (EC50) of 0.041 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 100 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications in the substituents significantly influence the biological potency of the compound. The presence of the tetrazole moiety appears to enhance agonistic activity at GPR35 receptors, while substitutions such as methoxy or fluoro groups in specific positions correlate with increased potency .
Compound | EC50 (μM) | Activity Type |
---|---|---|
This compound | 0.041 | GPR35 Agonist |
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 | GPR35 Agonist |
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.045 | GPR35 Agonist |
Case Study 1: Antibacterial Efficacy
In a recent study assessing the antibacterial efficacy of various benzamide derivatives, this compound was tested alongside established antibiotics. The results indicated that this compound exhibited superior antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard treatments .
Case Study 2: Agonistic Activity on GPR35
Another study focused on evaluating the agonistic properties of several derivatives on GPR35 receptors using dynamic mass redistribution assays. The findings highlighted that compounds with specific substitutions, including 2-fluoro and methoxy groups, demonstrated enhanced receptor activation compared to their counterparts without these modifications .
Properties
Molecular Formula |
C15H12FN5O2 |
---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
2-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChI Key |
KZQVPQJPKMDMEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3C=NN=N3 |
Origin of Product |
United States |
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